molecular formula C19H18N4OS3 B15039723 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1Z)-1-phenylethylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1Z)-1-phenylethylidene]acetohydrazide

Cat. No.: B15039723
M. Wt: 414.6 g/mol
InChI Key: KGNJJMYQPVOLFB-ZHZULCJRSA-N
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Description

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1Z)-1-phenylethylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1Z)-1-phenylethylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base to form the thiadiazole ring. This intermediate is then reacted with benzyl chloride to introduce the benzylsulfanyl group. The final step involves the condensation of the resulting compound with acetohydrazide under acidic or basic conditions to form the target compound .

Chemical Reactions Analysis

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1Z)-1-phenylethylidene]acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1Z)-1-phenylethylidene]acetohydrazide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.

    Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1Z)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1Z)-1-phenylethylidene]acetohydrazide can be compared with other thiadiazole derivatives, such as:

  • 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-1-(4-fluorophenyl)ethylidene]acetohydrazide
  • 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide
  • 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide

These compounds share similar structural features but differ in the substituents attached to the thiadiazole ring or the hydrazide moiety. The unique combination of functional groups in 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1Z)-1-phenylethylidene]acetohydrazide contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C19H18N4OS3

Molecular Weight

414.6 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(Z)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C19H18N4OS3/c1-14(16-10-6-3-7-11-16)20-21-17(24)13-26-19-23-22-18(27-19)25-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,21,24)/b20-14-

InChI Key

KGNJJMYQPVOLFB-ZHZULCJRSA-N

Isomeric SMILES

C/C(=N/NC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2)/C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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